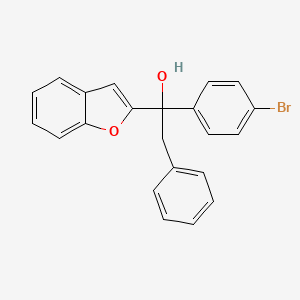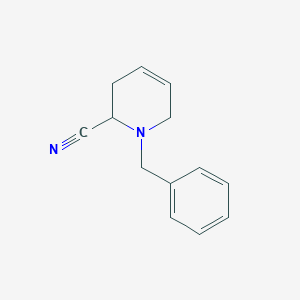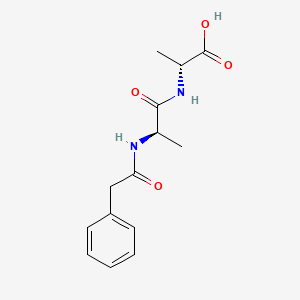![molecular formula C14H20O B14395613 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one CAS No. 88444-63-7](/img/structure/B14395613.png)
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one is a complex organic compound known for its unique spirocyclic structure. This compound is part of the sesquiterpene family, which are naturally occurring hydrocarbons found in plants and marine organisms. The spirocyclic structure of this compound makes it an interesting subject for synthetic and mechanistic studies in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves multiple steps, starting from simpler organic molecules. One of the documented synthetic routes includes the use of bromomethylene as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as bromination, cyclization, and spirocyclization reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Metal-ammonia reductions can be used to selectively reduce specific double bonds in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal-ammonia reductions often use sodium or lithium in liquid ammonia.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and halogenated derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.
Mechanism of Action
The mechanism of action of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar structure but different functional groups.
7,11,11-Trimethylspiro[5.5]undeca-2,7-dien-3-ol: A hydroxylated derivative with different reactivity and applications.
Bicyclo[6.3.0]undeca-1,7-dien-3-one, 5,5-dimethyl-: A bicyclic compound with structural similarities but lacking the spirocyclic feature.
Uniqueness
The uniqueness of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one lies in its spirocyclic structure, which imparts distinct physical and chemical properties. This structure makes it a valuable compound for studying spirocyclic chemistry and exploring new synthetic methodologies.
Properties
CAS No. |
88444-63-7 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,5,5-trimethylspiro[5.5]undeca-1,10-dien-9-one |
InChI |
InChI=1S/C14H20O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5-6,9H,4,7-8,10H2,1-3H3 |
InChI Key |
ODAKUQLCMJQTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C12CCC(=O)C=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)




![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
